![molecular formula C12H14FNO2 B2704287 1-(4-Fluorophenyl)piperidine-2-carboxylic acid CAS No. 1504689-74-0](/img/structure/B2704287.png)
1-(4-Fluorophenyl)piperidine-2-carboxylic acid
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Overview
Description
“1-(4-Fluorophenyl)piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H14FNO2 . It has a molecular weight of 223.24 . The compound is also known by its IUPAC name, 1-(4-fluorobenzyl)-2-piperidinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)piperidine-2-carboxylic acid” consists of a piperidine ring attached to a fluorophenyl group and a carboxylic acid group . The InChI code for the compound is 1S/C13H16FNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17) .Scientific Research Applications
- Pipecolinic acid serves as a valuable reagent in solution-phase peptide synthesis. It is commonly used as a replacement for proline in peptidomimetic syntheses .
- Piperidine derivatives, including those containing the 1-(4-fluorophenyl)piperidine-2-carboxylic acid moiety, have shown promise as anticancer agents. These compounds exhibit antiproliferative and antimetastatic effects on various cancer types both in vitro and in vivo .
- Piperine , a naturally occurring piperidine alkaloid found in plants of the Piperaceae family, demonstrates activity against cancer. It also possesses antioxidant properties and has been investigated for its effects on inflammation, hypertension, and asthma .
- Piperidine derivatives have been explored for their antiviral and antimicrobial properties. Their structural diversity allows for potential applications in combating infectious diseases .
- Piperidine-based compounds may exhibit analgesic and anti-inflammatory effects. Further research is needed to fully understand their mechanisms of action .
- While not directly related to 1-(4-Fluorophenyl)piperidine-2-carboxylic acid, piperidine derivatives have been investigated for their potential in treating neurological disorders such as Alzheimer’s disease and depression .
- A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Peptide Synthesis
Anticancer Properties
Antiviral and Antimicrobial Applications
Analgesic and Anti-Inflammatory Effects
Neurological Disorders
Dual Kinase Inhibition
Eco-Friendly Synthesis of Pyrrole Derivatives
Safety and Hazards
Mechanism of Action
Piperidine Compounds
Piperidine is an organic compound that is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Piperidine derivatives show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
properties
IUPAC Name |
1-(4-fluorophenyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-9-4-6-10(7-5-9)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPGAKPDIOQNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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